molecular formula C8H12N2O B161488 (S)-5-(sec-Butyl)pyrimidin-2(1H)-one CAS No. 127473-64-7

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one

Cat. No.: B161488
CAS No.: 127473-64-7
M. Wt: 152.19 g/mol
InChI Key: RVGMWNNRDHCHHO-LURJTMIESA-N
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Description

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a chiral pyrimidinone derivative characterized by a sec-butyl substituent at the C5 position of the pyrimidine ring.

Properties

CAS No.

127473-64-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-[(2S)-butan-2-yl]-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-6(2)7-4-9-8(11)10-5-7/h4-6H,3H2,1-2H3,(H,9,10,11)/t6-/m0/s1

InChI Key

RVGMWNNRDHCHHO-LURJTMIESA-N

SMILES

CCC(C)C1=CNC(=O)N=C1

Isomeric SMILES

CC[C@H](C)C1=CNC(=O)N=C1

Canonical SMILES

CCC(C)C1=CNC(=O)N=C1

Synonyms

2(1H)-Pyrimidinone, 5-(1-methylpropyl)-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidin-2(1H)-one derivatives allows for meaningful comparisons with (S)-5-(sec-Butyl)pyrimidin-2(1H)-one. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-2(1H)-one Derivatives

Compound Name/ID Substituent at C5 Molecular Weight (g/mol) Key Biological Activity Key Findings Reference
This compound sec-Butyl (S-configuration) ~152 (estimated) Not explicitly reported Hypothesized to exhibit moderate lipophilicity due to branched alkyl chain. -
Compound 18 (Tepotinib derivative) 3-Cyanophenyl 483.20 Antiproliferative (IC50: N/A) Demonstrated 98.3% purity and potent activity against solid tumors.
Compound 31d (Tepotinib derivative) 3-Cyanophenyl 468.19 (calculated) Antiproliferative (IC50: N/A) 74% yield; structural flexibility via dimethylaminoethoxy linker enhances binding.
5-(2-Chloroethyl)pyrimidin-2(1H)-one 2-Chloroethyl 174.61 (calculated) Synthetic intermediate Halogenated side chain enables further functionalization.
5-Ethoxycarbonyl-4-phenyl-6-methyl Ethoxycarbonyl, phenyl 274.31 (calculated) Not reported IR and NMR data confirmed dihydropyrimidinone scaffold.
Phthalazine-pyrimidinone hybrid Pyrimidinone spacer ~450 (estimated) VEGFR-2 inhibition Pyrimidinone spacer (e.g., compound 4b) showed higher binding affinity than thione analogs.
5-(2-Aminothiazol-4-yl) derivative 2-Aminothiazol-4-yl 316.39 (calculated) Antimicrobial Optimized synthesis via thiourea cyclization; potential for Gram-negative targeting.

Key Comparative Insights

Structural Features: The sec-butyl group in this compound is less polar than the 3-cyanophenyl substituent in Tepotinib derivatives (Compounds 18 and 31d), which may reduce water solubility but enhance membrane permeability . Halogenated derivatives (e.g., 5-(2-chloroethyl)) serve as intermediates for further modifications, unlike the sec-butyl analog, which is a terminal functional group .

Biological Activity: Antiproliferative activity is prominent in cyanophenyl-substituted pyrimidinones (e.g., Compounds 18 and 31d), likely due to interactions with kinase domains . The sec-butyl analog’s activity remains unexplored. Pyrimidinone spacers in phthalazine hybrids (e.g., compound 4b) demonstrate higher VEGFR-2 binding affinity than thione analogs, suggesting the critical role of the oxygen atom in hydrogen bonding .

Pharmacokinetic Properties: The branched alkyl chain in this compound may improve metabolic stability compared to linear alkyl or aromatic substituents, as seen in dihydropyrimidinone derivatives .

Synthetic Accessibility: Compounds with aminothiazole or ethoxycarbonyl groups (e.g., and ) require multi-step syntheses, whereas sec-butyl derivatives might be synthesized via simpler alkylation routes .

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